Ethyl 3-(Dimethylamino)acrylate

描述

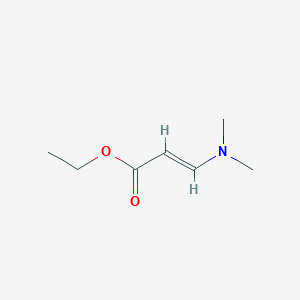

Structure

3D Structure

属性

IUPAC Name |

ethyl (E)-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-10-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUMJYQUKKUOHO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101009957 | |

| Record name | Ethyl trans-3-dimethylaminoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-37-9, 924-99-2 | |

| Record name | Ethyl (2E)-3-(dimethylamino)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid, 3-(dimethylamino)-, ethyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trans-3-dimethylaminoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trans-3-dimethylaminoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl trans-3-dimethylaminoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-(dimethylamino)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-(Dimethylamino)acrylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(dimethylamino)acrylate is a versatile organic compound and a key building block in the synthesis of numerous pharmaceuticals and specialty chemicals.[1][2] Its structure, featuring an acrylate (B77674) ester conjugated with a dimethylamino group, imparts both electrophilic and nucleophilic characteristics, making it a valuable reagent in various organic reactions.[3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications. This compound is primarily utilized as an intermediate in the production of quinolone anti-infective drugs (such as ciprofloxacin, levofloxacin, and moxifloxacin) and fungicides.[1] It also serves as a monomer in polymer chemistry and as a photoinitiator in photopolymerization reactions.[2]

Chemical and Physical Properties

This compound is a colorless to yellow-orange liquid with a faint, amine-like odor.[3][4] It is soluble in water and miscible with many organic solvents.[5] Below is a summary of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 924-99-2 | [4] |

| Molecular Formula | C₇H₁₃NO₂ | [3] |

| Molecular Weight | 143.18 g/mol | [3] |

| Appearance | Clear yellow to light orange liquid | [2] |

| Odor | Faint amine-like | [3] |

| Melting Point | 17 - 18 °C (62.6 - 64.4 °F) | [4] |

| Boiling Point | 118 - 121 °C (244.4 - 249.8 °F) @ 10 hPa | [4] |

| Density | 1.000 g/cm³ | [4] |

| Solubility in Water | 90 g/L (25 °C) | [5] |

| Refractive Index | 1.5105 to 1.5125 (20°C, 589 nm) | |

| Flash Point | 105 °C (221 °F) | [4] |

| Vapor Pressure | 1 hPa @ 87 °C | [4] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Details | Reference |

| ¹H NMR | Spectrum available | [6] |

| ¹³C NMR | Spectrum available, acquired on a Bruker AM-270 in CDCl₃ with TMS as standard. | [7] |

| Infrared Spectrum | Conforms to standard |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two representative protocols.

Protocol 1: One-Pot Synthesis from Ethyl Acetate (B1210297), Dimethylamine (B145610), and Carbon Monoxide

This method describes a high-yield, one-pot synthesis suitable for large-scale production.[8][9]

Materials:

-

Ethyl acetate

-

Dimethylamine

-

Carbon monoxide

-

Sodium ethoxide (catalyst A)

-

Ethyl formate (B1220265) (catalyst B)

-

Anhydrous ethanol (B145695) or tetrahydrofuran (B95107) (solvent)

-

Pressurized reactor (autoclave)

Procedure:

-

Charge the autoclave with ethyl acetate (1 mole equivalent), sodium ethoxide (1.1-1.2 mole equivalents), ethyl formate (0.1 mole equivalents), and the chosen solvent (e.g., 250 mL of an ethanolic solution of dimethylamine).

-

Add dimethylamine (1.1-1.2 mole equivalents) to the reaction mixture.

-

Pressurize the autoclave with carbon monoxide to a pressure of 20-30 bar.

-

Heat the reaction mixture to 40-50 °C and maintain for 2.5-4 hours with stirring. The reaction is complete when the CO pressure no longer decreases.

-

Cool the reactor to room temperature and release the pressure.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate is subjected to reduced pressure distillation. Collect the fraction at 80-83 °C / 5 mmHg to obtain the pure this compound.[8]

Protocol 2: Synthesis via Formyl Acetate Intermediate

This two-step method involves the preparation of an ethyl formyl acetate intermediate, which then reacts with dimethylamine hydrochloride.[10]

Materials:

-

Ethyl acetate

-

Sodium ethoxide (or other suitable base)

-

Carbon monoxide

-

Dimethylamine hydrochloride (35% aqueous solution)

-

Polymerization inhibitor (e.g., 2,2,6,6-tetramethylpiperidine (B32323) nitrogen oxide)

-

Pressurized reactor (autoclave)

-

Round-bottomed flask

Procedure:

Step 1: Preparation of Ethyl Formyl Acetate

-

React ethyl acetate with an alkali (e.g., sodium ethoxide) and carbon monoxide in a pressurized reactor to obtain ethyl formyl acetate.[10]

Step 2: Reaction with Dimethylamine Hydrochloride

-

In a 2000 mL round-bottomed flask, add 610g of a 35% aqueous solution of dimethylamine hydrochloride and initiate stirring.

-

Control the temperature at 15-20 °C and slowly add the ethyl formyl acetate from the previous step.

-

Maintain the reaction temperature at 20-25 °C for 3 hours.

-

After the reaction is complete, perform a liquid-liquid separation at room temperature.

-

Concentrate the organic phase to obtain the crude this compound.[10]

Purification by Reduced Pressure Distillation

Crude this compound can be purified by distillation under reduced pressure.

Procedure:

-

Transfer the crude product to a round-bottomed flask suitable for distillation.

-

Add a polymerization inhibitor (e.g., 2,4-dimethyl-6-tert-butylphenol or 2,2,6,6-tetramethylpiperidine nitrogen oxide) to the crude product.[1][10]

-

Set up a vacuum distillation apparatus.

-

Heat the flask and collect the fraction boiling at 82-86 °C under a pressure of 5 mmHg.[10] This yields the purified this compound with a purity of up to 99.9% as determined by HPLC.[8]

Analytical Methods

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][8]

High-Performance Liquid Chromatography (HPLC)

While specific validated methods for this exact compound are proprietary, a general reverse-phase HPLC method can be employed for analysis.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, potentially with a modifier like formic acid for MS compatibility.

-

Detector: UV detector at an appropriate wavelength or a Mass Spectrometer (MS).

Gas Chromatography (GC)

GC is a suitable method for determining the purity and identifying volatile impurities.

-

Column: A non-polar or medium-polarity column such as a DB-5 or DB-WAX.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, then ramped to 240°C at a rate of 20°C/min, and held for 5 minutes.[11]

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Reactivity and Stability

This compound is stable under normal conditions.[4] It is sensitive to air and tends to polymerize at elevated temperatures, upon irradiation, or in the presence of free-radical initiators.[12] Therefore, it should be stored under an inert atmosphere and refrigerated, with the addition of a suitable polymerization inhibitor.[12]

Incompatible Materials: Oxidizing agents.[4]

Hazardous Decomposition Products: Upon thermal decomposition, it can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Safety Information

This compound may cause an allergic skin reaction.[4] It is harmful to aquatic life.[8] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[8] Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] In case of skin contact, wash with plenty of soap and water.[4] If skin irritation or rash occurs, seek medical advice.

Conclusion

This compound is a crucial chemical intermediate with significant applications in the pharmaceutical and polymer industries. Understanding its chemical properties, synthesis, and handling is vital for its effective and safe utilization in research and development. This guide provides a foundational understanding for professionals working with this versatile compound.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Ethyl trans-3-dimethylaminoacrylate | C7H13NO2 | CID 5369162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-(N,N-dimethylamino)acrylate synthesis - chemicalbook [chemicalbook.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. spectrabase.com [spectrabase.com]

- 7. CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]

- 8. CN103833565A - Preparation method for 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]

- 9. CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Dimethylaminoethyl acrylate - Wikipedia [en.wikipedia.org]

- 12. (Z)-ethyl 3-(dimethylamino)acrylate | C7H13NO2 | CID 5357228 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of Ethyl 3-(Dimethylamino)acrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 3-(dimethylamino)acrylate, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended to support research, development, and quality control activities by providing detailed spectroscopic data and the experimental protocols for their acquisition.

Data Presentation

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.55 | d | 1H | 13.0 | =CH-N |

| 5.05 | d | 1H | 13.0 | =CH-CO |

| 4.08 | q | 2H | 7.1 | -O-CH₂-CH₃ |

| 2.89 | s | 6H | - | -N(CH₃)₂ |

| 1.22 | t | 3H | 7.1 | -O-CH₂-CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O |

| 150.1 | =CH-N |

| 90.2 | =CH-CO |

| 59.5 | -O-CH₂- |

| 40.5 | -N(CH₃)₂ |

| 14.8 | -CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2978 | Medium | C-H stretch (alkane) |

| 1705 | Strong | C=O stretch (conjugated ester) |

| 1655 | Strong | C=C stretch (alkene) |

| 1560 | Strong | C=C-N stretch |

| 1150 | Strong | C-O stretch (ester) |

| 1095 | Strong | C-N stretch |

Sample Preparation: Neat liquid

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 143 | 45 | [M]⁺ (Molecular Ion) |

| 128 | 100 | [M - CH₃]⁺ |

| 98 | 80 | [M - OCH₂CH₃]⁺ |

| 71 | 65 | [C₄H₇O]⁺ |

| 44 | 55 | [C₂H₆N]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation: A single drop of neat this compound was placed directly onto the ATR crystal.

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.

Data Processing: The sample spectrum was automatically ratioed against the background spectrum to generate the final absorbance spectrum.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system.

Gas Chromatography (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica (B1680970) capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane).

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL of a 100 ppm solution of the sample in dichloromethane.

-

Split Ratio: 50:1

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40 - 500

-

Scan Rate: 2 scans/s

Data Processing: The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak was extracted and analyzed for its fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Spectroscopic analysis workflow.

Nuclear Magnetic Resonance (NMR) Analysis of Ethyl 3-(Dimethylamino)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(dimethylamino)acrylate is a versatile organic compound used as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring both an acrylate (B77674) system and a dimethylamino group, gives rise to a distinct spectroscopic signature. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of this molecule. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a detailed experimental protocol for data acquisition, and a workflow for the analytical process.

The structure and atom numbering for this compound are as follows:

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The trans-configuration of the alkene protons (H-3 and H-2) is confirmed by the large coupling constant (J), typically around 13 Hz. The chemical shifts are influenced by the electron-donating dimethylamino group and the electron-withdrawing ethyl ester group.

Table 1: Representative ¹H NMR Data for this compound in CDCl₃

| Signal | Atom Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1 | N(CH ₃)₂ | ~2.90 | Singlet (s) | - | 6H |

| 2 | N-CH = | ~7.55 | Doublet (d) | ~13.0 | 1H |

| 3 | =CH -CO | ~4.95 | Doublet (d) | ~13.0 | 1H |

| 4 | O-CH ₂ | ~4.08 | Quartet (q) | ~7.1 | 2H |

| 5 | CH ₃ | ~1.22 | Triplet (t) | ~7.1 | 3H |

Note: Data are representative and based on typical chemical shifts for the functional groups present. Actual values may vary slightly based on experimental conditions.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H data by providing a count of the unique carbon environments. The chemical shifts are highly dependent on the hybridization and electronic environment of each carbon atom. The carbonyl carbon of the ester is characteristically found at the downfield end of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound in CDCl₃ [1]

| Signal | Atom Assignment | Chemical Shift (δ, ppm) |

| 1 | N(C H₃)₂ | ~40.1 |

| 2 | N-C H= | ~145.0 |

| 3 | =C H-CO | ~88.5 |

| 4 | C =O | ~168.9 |

| 5 | O-C H₂ | ~58.8 |

| 6 | C H₃ | ~14.9 |

Note: Data are representative and based on typical chemical shifts for the functional groups present. Actual values may vary slightly based on experimental conditions.

Detailed Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR spectra of small organic molecules like this compound.

1. Materials and Equipment:

-

This compound sample

-

High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS), often included in the solvent

-

5 mm NMR tubes of good quality

-

Glass Pasteur pipette and bulb

-

Small vial for dissolution

-

Lint-free tissue (e.g., Kimwipe)

-

NMR Spectrometer (e.g., 300 MHz or higher)

2. Sample Preparation:

-

Weighing the Sample: Accurately weigh 10-20 mg of the this compound sample into a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) may be beneficial to reduce acquisition time.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[2] This volume should result in a sample height of 4-5 cm in a standard 5 mm NMR tube.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample dissolves completely. The solution should be homogeneous and free of any solid particulates.

-

Filtering (if necessary): If any solid particles remain, filter the solution directly into the NMR tube. This can be done by plugging a Pasteur pipette with a small amount of cotton or glass wool and passing the solution through it.[3] Solid impurities can degrade spectral quality by interfering with the magnetic field homogeneity (shimming).[3]

-

Transfer to NMR Tube: Carefully transfer the clear solution from the vial into the NMR tube using the Pasteur pipette.

-

Capping and Labeling: Securely cap the NMR tube. Label the tube clearly near the top with a permanent marker. Do not use tape, as it can interfere with the sample placement in the spectrometer.

3. Data Acquisition:

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Experiment Type: Standard 1D proton experiment.

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is standard.

-

-

¹³C NMR Acquisition:

-

Experiment Type: Standard 1D carbon experiment with proton decoupling.

-

Number of Scans: Due to the low natural abundance of ¹³C, more scans are required, typically ranging from 128 to 1024 or more, depending on the sample concentration.

-

Relaxation Delay: A 2-5 second delay is common.

-

-

Data Processing: The acquired data (Free Induction Decay, FID) is processed using a Fourier Transform (FT) to generate the frequency-domain spectrum. This is followed by phasing, baseline correction, and referencing (typically to the residual solvent peak or TMS at 0 ppm).

NMR Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: Experimental workflow for NMR analysis.

References

An In-depth Technical Guide to the Infrared Spectrum of Ethyl 3-(Dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of ethyl 3-(dimethylamino)acrylate. It details the characteristic vibrational frequencies, offers an interpretation of the spectral data, and outlines the experimental protocol for obtaining the spectrum. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize IR spectroscopy for the identification and characterization of organic molecules.

Introduction to the Infrared Spectroscopy of this compound

This compound is an α,β-unsaturated ester that also incorporates a tertiary amine functionality. This unique combination of functional groups, forming an enaminone system, results in a characteristic infrared spectrum. The conjugation between the dimethylamino group, the carbon-carbon double bond, and the carbonyl group significantly influences the electronic distribution and, consequently, the vibrational frequencies of the bonds within the molecule. Understanding these spectral features is crucial for confirming the identity and purity of the compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

The infrared spectrum of this compound, a liquid at room temperature, can be efficiently obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. This technique is well-suited for liquid samples, requiring minimal sample preparation.

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)

Procedure:

-

Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This accounts for the absorbance of the crystal and the surrounding atmosphere (e.g., CO2, water vapor), which will be subtracted from the sample spectrum.

-

Sample Application: A small drop of this compound is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: The FTIR spectrum of the sample is then recorded. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.

-

Cleaning: After the measurement, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue to remove all traces of the sample.

Interpretation of the Infrared Spectrum

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the specific functional groups present in the molecule. The conjugation within the enaminone system causes shifts in the expected frequencies of the C=O and C=C stretching vibrations.

Below is a table summarizing the expected and observed vibrational frequencies for the principal functional groups in this compound, based on data from the Spectral Database for Organic Compounds (SDBS).

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) (SDBS) | Intensity |

| C=O Stretch (conjugated ester) | Carbonyl (Ester) | 1730-1715 | 1701 | Strong |

| C=C Stretch (conjugated) | Alkene | 1640-1600 | 1620 | Strong |

| C-N Stretch | Tertiary Amine | 1250-1020 | 1169 | Strong |

| C-O Stretch (ester) | Ester | 1300-1000 | 1230, 1059 | Strong |

| =C-H Bend (out-of-plane) | Alkene | 1000-650 | 970 | Medium |

| C-H Stretch (sp³ and sp²) | Alkyl and Alkenyl | 3100-2850 | 2978, 2936, 2876, 2818 | Medium |

Key Observations and Interpretation:

-

C=O Stretching: The carbonyl (C=O) stretching vibration of the ester group is observed at a lower frequency (1701 cm⁻¹) than that of a typical saturated ester (1750-1735 cm⁻¹). This shift to a lower wavenumber is a direct consequence of the delocalization of electron density from the nitrogen atom through the C=C bond to the C=O group. This extended conjugation weakens the C=O double bond, requiring less energy to vibrate.

-

C=C Stretching: The carbon-carbon double bond (C=C) stretch appears as a strong band at 1620 cm⁻¹. Its intensity is enhanced due to the conjugation with the polar carbonyl and amino groups.

-

C-N Stretching: A strong absorption at 1169 cm⁻¹ is attributed to the C-N stretching vibration of the tertiary amine.

-

C-O Stretching: The characteristic C-O stretching vibrations of the ester group are present as strong bands at 1230 cm⁻¹ and 1059 cm⁻¹.

-

C-H Stretching: The region between 3000 cm⁻¹ and 2800 cm⁻¹ contains multiple peaks corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and dimethyl groups. The presence of a peak slightly above 3000 cm⁻¹ would be indicative of the vinylic C-H stretch.

-

Absence of N-H Bands: As this compound is a tertiary amine, there are no N-H bonds present. Consequently, the characteristic N-H stretching bands, typically observed between 3500 and 3300 cm⁻¹, are absent from the spectrum.[1][2]

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the infrared spectrum of an unknown sample suspected to be this compound.

Caption: Logical workflow for the identification of this compound via IR spectroscopy.

Conclusion

The infrared spectrum of this compound provides a distinct fingerprint that allows for its unambiguous identification. The key spectral features, namely the positions of the conjugated carbonyl and alkene stretching vibrations, the strong C-N and C-O stretches, and the absence of N-H absorptions, are all consistent with its molecular structure. This guide provides the necessary data and interpretative framework for researchers and professionals to confidently analyze and verify the presence of this compound in their work.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of Ethyl 3-(Dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Ethyl 3-(Dimethylamino)acrylate. The information presented herein is crucial for the identification and structural elucidation of this compound in various research and development settings. This document outlines the core fragmentation pathways observed under electron ionization (EI) conditions, presents quantitative data in a clear tabular format, and provides a representative experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis.

Molecular Structure and Properties

-

Compound Name: this compound

-

Molecular Formula: C₇H₁₃NO₂[1]

-

Molecular Weight: 143.18 g/mol [1]

-

CAS Number: 1117-37-9 (for the (E)-isomer)[1]

Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound obtained from the NIST Mass Spectrometry Data Center provides key insights into its fragmentation behavior under electron ionization. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the observed ions, are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 18.9 | [C₃H₅]⁺ |

| 42 | 31.1 | [C₂H₄N]⁺ |

| 44 | 22.2 | [C₂H₆N]⁺ |

| 56 | 13.3 | [C₃H₄O]⁺ |

| 58 | 100.0 | [C₃H₈N]⁺ |

| 70 | 11.1 | [C₄H₈N]⁺ |

| 71 | 35.6 | [C₄H₉N]⁺ |

| 84 | 12.2 | [C₅H₁₀N]⁺ |

| 98 | 8.9 | [C₅H₈NO]⁺ |

| 114 | 5.6 | [C₆H₁₂NO]⁺ |

| 143 | 17.8 | [C₇H₁₃NO₂]⁺ (Molecular Ion) |

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization is driven by the presence of the nitrogen atom and the ester functional group. The lone pair of electrons on the nitrogen atom makes it a primary site for ionization. The resulting molecular ion ([M]⁺˙ at m/z 143) is unstable and undergoes a series of fragmentation reactions to produce more stable daughter ions.

The base peak at m/z 58 is attributed to the highly stable iminium ion, [CH₂=N(CH₃)₂]⁺, formed via an alpha-cleavage adjacent to the nitrogen atom. Other significant fragments arise from cleavages within the acrylate (B77674) backbone and the ethyl ester group.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

While the specific experimental conditions for the reference spectrum from the NIST database are not fully detailed, a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of acrylate esters is provided below.

1. Sample Preparation:

-

For liquid samples such as this compound, a direct injection or dilution with a volatile organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is typically employed.

-

The concentration should be adjusted to avoid column and detector saturation, often in the range of 10-100 µg/mL.

-

Ensure the sample is free of particulate matter by filtration if necessary.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless inlet, typically operated in split mode with a ratio of 20:1 to 50:1 to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 200.

-

Solvent Delay: A solvent delay of 2-3 minutes is typically used to prevent the solvent peak from entering the mass spectrometer.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound, which is essential for its accurate identification and characterization in complex matrices. The provided data and methodologies can be adapted by researchers for their specific analytical needs.

References

An In-depth Technical Guide to the Synthesis and Characterization of (E)-ethyl 3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-ethyl 3-(dimethylamino)acrylate is a key building block in organic synthesis, notably utilized as an intermediate in the production of various pharmaceuticals, including quinolone antibiotics, and as a precursor for specialized polymers and fine chemicals.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-ethyl 3-(dimethylamino)acrylate, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and visual diagrams of the synthetic pathway and experimental workflows.

Synthesis of (E)-ethyl 3-(dimethylamino)acrylate

The synthesis of (E)-ethyl 3-(dimethylamino)acrylate can be achieved through several methods. The most common approaches involve the reaction of ethyl propiolate with dimethylamine (B145610) or the reaction of ethyl acetate, dimethylamine, and a source of carbon monoxide.

Synthetic Methods Overview

| Method | Reactants | Catalyst/Reagent | Solvent | Reaction Conditions | Yield |

| Method A | Ethyl propiolate, Diethylamine | - | Ethyl alcohol | Room temperature, 3.5 hours | 87% (for ethyl 3-(diethylamino)acrylate)[3] |

| Method B | Ethyl acetate, Dimethylamine, Carbon Monoxide | Solid alkali catalyst | Xylene | 50°C, 1 MPa, 4 hours | 95.3%[1] |

| Method C | Ethyl acetate, Dimethylamine, Carbon Monoxide | Sodium ethoxide, Ethyl formate | Ethanol | 50°C, 20 bar, 2.5 hours | 95.2%[4] |

| Method D | Ethyl acetate, Dimethylamine, Carbon Monoxide | Sodium ethoxide, Ethyl formate | Tetrahydrofuran | 40°C, 30 bar, 3 hours | 95%[4] |

| Method E | Ketene diethyl acetal, Vilsmeier reagent | Potassium carbonate, Triethylamine | - | 60°C, 3 hours | 27%[5] |

Reaction Pathway

The synthesis of (E)-ethyl 3-(dimethylamino)acrylate from ethyl propiolate and dimethylamine proceeds via a nucleophilic addition mechanism.

References

- 1. Page loading... [guidechem.com]

- 2. Ethyl 3-(N,N-dimethylamino)acrylate | 1117-37-9 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]

- 5. Ethyl 3-(N,N-dimethylamino)acrylate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Ethyl 3-(N,N-dimethylamino)acrylate

For researchers, scientists, and professionals in drug development, Ethyl 3-(N,N-dimethylamino)acrylate is a versatile chemical intermediate with significant applications. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and handling protocols.

Chemical Identity and Synonyms

Ethyl 3-(N,N-dimethylamino)acrylate is an organic compound that is widely used in organic synthesis.[1][2] It is recognized by the CAS Registry Number 924-99-2 .[3][4][5][6] Another CAS number, 1117-37-9, is often associated with its trans-isomer.[7][8]

A variety of synonyms are used to identify this compound in literature and commercial listings. These include:

-

Ethyl 3-(dimethylamino)propenoate[9]

-

Ethyl 3-dimethylaminoprop-2-enoate[3]

-

Ethyl b-(dimethylamino)acrylate[3]

-

RARECHEM AL BI 0671[9]

-

Ethyl (2E)-3-(dimethylamino)-2-propenoate[7]

Physicochemical Properties

Ethyl 3-(N,N-dimethylamino)acrylate is typically a clear yellow to light orange liquid.[3][6] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C7H13NO2 | [3][4][5][6] |

| Molecular Weight | 143.18 g/mol | [7][8][9] |

| Melting Point | 17-18 °C | [4][6] |

| Boiling Point | 118-121 °C at 7.5-10 mmHg (hPa) | [2][4][6] |

| Density | 1.000 g/mL | [4][6] |

| Refractive Index | 1.5105 to 1.5125 | [4][5][6] |

| Flash Point | 105 °C | [4] |

| Water Solubility | 90 g/L at 25 °C | [3][4][6] |

| pKa | 6.67 ± 0.70 (Predicted) | [6] |

Experimental Protocols: Synthesis of Ethyl 3-(N,N-dimethylamino)acrylate

Several methods for the synthesis of Ethyl 3-(N,N-dimethylamino)acrylate have been reported. Below are detailed protocols for some common approaches.

Method 1: One-Pot Synthesis from Ethyl Acetate (B1210297), Dimethylamine (B145610), and Carbon Monoxide

This method provides a high yield and purity, making it suitable for large-scale production.[10][11]

Procedure:

-

Charge a suitable autoclave with ethyl acetate (1 mol), sodium ethoxide (1.1 mol), ethyl formate (B1220265) (0.1 mol), and a solution of dimethylamine (1.1 mol) in dichloromethane (B109758) (250 mL).

-

Pressurize the autoclave with carbon monoxide to 30 bar.

-

Heat the reaction mixture to 40 °C and maintain for 4 hours, or until the pressure of carbon monoxide no longer decreases.

-

Cool the reactor to room temperature and filter the mixture.

-

The filtrate can be recycled. The residue is subjected to vacuum distillation, collecting the fraction at 80-83 °C / 5 mmHg to yield the final product.

Caption: One-Pot Synthesis Workflow.

Method 2: Reaction of Ethyl Formylacetate with Dimethylamine Hydrochloride

This two-step process involves the initial formation of ethyl formylacetate.[12]

Procedure:

-

Step 1: Preparation of Ethyl Formylacetate: React ethyl acetate with an alkali (e.g., sodium ethoxide) and carbon monoxide to produce ethyl formylacetate.

-

Step 2: Amine Substitution: React the resulting ethyl formylacetate with dimethylamine hydrochloride. The reaction is typically carried out at a temperature of 15-40 °C.

-

Purification: The crude product is then mixed with a polymerization inhibitor and purified by vacuum distillation at 80-90 °C to yield pure Ethyl 3-(N,N-dimethylamino)acrylate.

Caption: Two-Step Synthesis Workflow.

Method 3: From Vilsmeier Reagent and Ketene (B1206846) Diethyl Acetal (B89532)

This method provides a stereoselective route to the product.[13]

Procedure:

-

A mixture of anhydrous potassium carbonate (2 mg), triethylamine (B128534) (1 mL), ketene diethyl acetal (0.5 mL), and Vilsmeier reagent (179 mg) is heated and stirred at 60 °C.

-

After 1 hour, an additional 0.5 mL of ketene diethyl acetal is added.

-

After a further 2 hours, the mixture is cooled and extracted with hexanes (3 x 10 mL).

-

Evaporation of the hexanes yields the desired ester.

Applications in Research and Drug Development

Ethyl 3-(N,N-dimethylamino)acrylate serves as a crucial building block in the synthesis of various pharmaceuticals. Its utility stems from the presence of multiple reactive sites: the ester, the olefin, and the amine functionalities.[1]

Notably, it is a key intermediate in the preparation of:

-

Quinolone Antibiotics: Such as ciprofloxacin, moxifloxacin, levofloxacin, and norfloxacin.[1][14]

-

Fungicides: Including triflufenac, pyraclostrobin, and intermediates for other agrochemicals.[1]

-

Other Bioactive Molecules: It is also used in the synthesis of kinase inhibitors and other biologically active compounds.

Beyond pharmaceuticals, it finds applications in the chemical industry as a crosslinking agent and in the formulation of specialty coatings, resins, fiber treatment agents, and ion exchange resins.[1][14]

Safety and Handling

Ethyl 3-(N,N-dimethylamino)acrylate is considered irritating to the eyes, respiratory system, and skin.[14] It may also cause an allergic skin reaction.[7] Therefore, appropriate personal protective equipment, including gloves, goggles, and respiratory protection, should be used when handling this chemical. It is combustible and should be stored in a cool, dry, and well-ventilated area under an inert atmosphere.[2][3][6]

Caption: Applications Overview.

References

- 1. Page loading... [guidechem.com]

- 2. Ethyl 3-(N,N-dimethylamino)acrylate | 924-99-2 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Ethyl 3-(N,N-dimethylamino)acrylate, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Ethyl 3-(N,N-dimethylamino)acrylate, 99+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. Ethyl trans-3-dimethylaminoacrylate | C7H13NO2 | CID 5369162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 3-(N,N-dimethylamino)acrylate 1117-37-9 [sigmaaldrich.com]

- 9. parchem.com [parchem.com]

- 10. CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]

- 11. CN103833565A - Preparation method for 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]

- 12. CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]

- 13. Ethyl 3-(N,N-dimethylamino)acrylate synthesis - chemicalbook [chemicalbook.com]

- 14. chembk.com [chembk.com]

Physical and chemical properties of Ethyl 3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(dimethylamino)acrylate is a versatile organic compound that serves as a key intermediate in the synthesis of a wide range of pharmaceutical and specialty chemical products.[1][2] Its unique structure, featuring an acrylate (B77674) moiety and a tertiary amine, imparts a dual reactivity that makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary applications.

Chemical Identity and Physical Properties

This compound is systematically known as ethyl (2E)-3-(dimethylamino)prop-2-enoate.[3][4] It is also commonly referred to by various synonyms, including Ethyl 3-(N,N-dimethylamino)acrylate and Ethyl β-(dimethylamino)acrylate.[4][5] The compound exists as a clear yellow to light orange liquid and is characterized by a faint, amine-like odor.[1][5] It is slightly soluble in water but miscible with many organic solvents.[5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 924-99-2; 1117-37-9 | [3][4][5][7][8] |

| Molecular Formula | C₇H₁₃NO₂ | [3][4][5][7][8] |

| Molecular Weight | 143.18 g/mol | [3][4][5][7] |

| Appearance | Clear yellow to light orange liquid | [1][5] |

| Melting Point | 17-18 °C | [4][5][9] |

| Boiling Point | 186 °C; 118-121 °C @ 10 hPa (7.5 mmHg) | [4][5][9][10] |

| Density | 0.9947 - 1.0 g/cm³ at 20 °C | [4][5][9][11] |

| Flash Point | >105 °C (>221 °F) | [4][7][10] |

| Refractive Index | 1.5105 - 1.5125 | [4][12] |

| Solubility in Water | Slightly soluble (90 g/L at 25 °C) | [4][5] |

| Vapor Pressure | 0.7 hPa at 25 °C; 1 hPa @ 87 °C | [5][10] |

| pKa | 6.67 ± 0.70 (Predicted) | [12] |

Chemical Reactivity and Stability

This compound is a stable compound under normal temperature and pressure.[5] However, it is incompatible with strong oxidizing agents.[5][10] Thermal decomposition can lead to the release of hazardous substances, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][10] The molecule's reactivity is characterized by the electrophilic nature of the acrylate's β-carbon, making it susceptible to Michael addition reactions with various nucleophiles. The tertiary amine group can also participate in acid-base reactions.

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate in organic synthesis.[1] It is a crucial precursor for the synthesis of various biologically active molecules, including:

-

Antiviral agents: It is used in the preparation of certain antiviral compounds.[1]

-

Kinase inhibitors: This compound serves as a building block for the synthesis of kinase inhibitors, which are a significant class of targeted cancer therapies.[1]

-

Quinolone antibiotics: It is an important intermediate in the synthesis of quinolone antibacterial agents such as ciprofloxacin, moxifloxacin, and levofloxacin.[2]

-

Fungicides: It is also utilized in the preparation of certain agricultural fungicides.[2]

Beyond pharmaceuticals, it finds use in the chemical industry as a crosslinking agent and in the formulation of specialty coatings and resins.[1]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of ethyl propiolate with dimethylamine (B145610). The following is a general protocol synthesized from literature procedures.

Materials:

-

Ethyl propiolate

-

Dimethylamine (as a solution or gas)

-

Anhydrous solvent (e.g., toluene, THF)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve ethyl propiolate in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of dimethylamine to the stirred solution of ethyl propiolate via the dropping funnel. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Purification by Vacuum Distillation

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Vacuum pump and gauge

-

Heating mantle with a stirrer

Procedure:

-

Assemble the distillation apparatus. Ensure all glassware is dry.

-

Place the crude this compound into the distillation flask with a few boiling chips or a magnetic stir bar.

-

Slowly apply vacuum to the system.

-

Gently heat the distillation flask using the heating mantle.

-

Collect the fraction that distills at the appropriate temperature and pressure (e.g., 118-121 °C at 10 hPa).[4][9][10]

-

Once the desired fraction is collected, turn off the heating and allow the system to cool to room temperature before releasing the vacuum.

Analytical Methods

Gas Chromatography (GC)

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5) is suitable.

-

Injector Temperature: 250 °C

-

Detector: Flame Ionization Detector (FID) at 275 °C

-

Carrier Gas: Helium or Nitrogen

-

Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Sample Preparation: Dilute the sample in a suitable solvent like ethyl acetate (B1210297) or dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃): Characteristic peaks are expected for the ethyl group (triplet and quartet), the dimethylamino group (singlet), and the vinyl protons (doublets).

-

¹³C NMR (in CDCl₃): Signals corresponding to the carbonyl carbon, the vinyl carbons, the carbons of the ethyl group, and the carbons of the dimethylamino group should be observed.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Safety and Handling

This compound may cause skin and eye irritation.[1] It is also classified as a skin sensitizer, meaning it may cause an allergic skin reaction upon repeated contact.[3][10] Therefore, it is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][10] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][10]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its well-defined physical and chemical properties, coupled with established synthetic and analytical protocols, make it a readily accessible tool for researchers and drug development professionals. Proper handling and adherence to safety precautions are crucial when working with this compound. This guide provides a foundational understanding of this compound to support its effective and safe utilization in research and development.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. rsc.org [rsc.org]

- 3. CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]

- 4. CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. Ethyl 3-(N,N-dimethylamino)acrylate synthesis - chemicalbook [chemicalbook.com]

- 7. The hydrolytic behavior of N , N ′-(dimethylamino)ethyl acrylate-functionalized polymeric stars - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00219J [pubs.rsc.org]

- 8. Ethyl (3-dimethylamino)acrylate | Sigma-Aldrich [sigmaaldrich.com]

- 9. Ethyl 3-(N,N-dimethylamino)acrylate(1117-37-9) 1H NMR [m.chemicalbook.com]

- 10. CN105646257A - N,N-dimethylamino ethyl acrylate preparation method - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of Ethyl 3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(dimethylamino)acrylate is a versatile organic compound widely utilized as a key intermediate in the synthesis of a diverse array of pharmaceuticals and heterocyclic systems. Its unique electronic structure, characterized by the presence of both electron-donating and electron-withdrawing groups, imparts upon it a dual reactivity profile, enabling it to function as both an electrophile and a nucleophile. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by spectroscopic data, computational chemistry insights, and detailed experimental protocols for its characteristic reactions.

Introduction

This compound, an enaminone, possesses a conjugated system where the lone pair of electrons on the nitrogen atom extends the π-system of the α,β-unsaturated ester. This delocalization of electron density is central to its chemical behavior, creating distinct regions of high and low electron density within the molecule. Understanding the nature and reactivity of these sites is paramount for its effective application in organic synthesis and drug design.

Molecular Structure and Electronic Properties

The chemical structure of this compound is characterized by an ethyl ester group conjugated with a dimethylamino group through a carbon-carbon double bond. This arrangement gives rise to its dual reactivity.

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | (E)-Ethyl 3-(dimethylamino)acrylate |

| ¹H NMR (CDCl₃, ppm) | δ 7.51 (d, 1H), 5.58 (d, 1H), 4.10 (q, 2H), 2.89 (s, 6H), 1.24 (t, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 168.5, 152.0, 95.5, 59.5, 40.0, 14.5 |

| IR (cm⁻¹) | ~1700 (C=O, ester), ~1650 (C=C, alkene), ~1100 (C-O, ester) |

Note: Specific peak assignments and coupling constants may vary slightly depending on the solvent and experimental conditions. Data is compiled from publicly available spectral databases.

Computational Chemistry Analysis

While specific experimental kinetic data for this compound is not extensively available in the literature, computational models provide valuable insights into its electronic properties and reactivity.

| Computed Property | Value | Interpretation |

| HOMO Energy | (Value not found) | The Highest Occupied Molecular Orbital indicates the region of highest electron density, prone to electrophilic attack. For enaminones, this is typically centered on the β-carbon. |

| LUMO Energy | (Value not found) | The Lowest Unoccupied Molecular Orbital indicates the region of lowest electron density, susceptible to nucleophilic attack. For this molecule, the α-carbon and the carbonyl carbon are the primary electrophilic sites. |

| Mulliken Atomic Charges | (Values not found) | Calculated charges would likely show a partial negative charge on the β-carbon and partial positive charges on the α-carbon and the carbonyl carbon. |

Note: The absence of specific, publicly available computed values for HOMO/LUMO energies and Mulliken charges for this compound necessitates a qualitative discussion based on the general electronic properties of enaminones.

Reactivity and Reaction Mechanisms

The dual electronic nature of this compound dictates its reactivity towards a wide range of reagents.

Nucleophilic Character of the β-Carbon

The resonance contribution from the nitrogen lone pair significantly increases the electron density at the β-carbon (C3), making it the primary nucleophilic site. This site readily reacts with various electrophiles.

Reaction with Electrophiles:

-

Alkylation: The β-carbon can be alkylated using alkyl halides.

-

Acylation: Acylating agents, such as acid chlorides or anhydrides, react at the β-carbon.

-

Cycloaddition Reactions: As an electron-rich dienophile, it can participate in [4+2] cycloaddition reactions with electron-deficient dienes.

Logical Relationship of Nucleophilic Reactivity

Caption: The nucleophilic character of the β-carbon.

Electrophilic Character of the α-Carbon and Carbonyl Carbon

The electron-withdrawing nature of the ester group renders the α-carbon (C2) and the carbonyl carbon electrophilic. These sites are susceptible to attack by nucleophiles.

Reaction with Nucleophiles:

-

Michael Addition: Nucleophiles can add to the α,β-unsaturated system, often followed by the elimination of dimethylamine. This is a common strategy for the synthesis of various heterocyclic compounds.

-

Condensation Reactions: Active methylene (B1212753) compounds can react with this compound to form more complex structures.

Experimental Workflow for Reaction with Nucleophiles

Caption: General workflow for nucleophilic reactions.

Applications in Heterocyclic Synthesis

The dual reactivity of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds.

Synthesis of Pyridines

This compound can react with compounds containing an active methylene group and an amino group to form substituted pyridines.

Experimental Protocol: Synthesis of a Substituted Pyridine (B92270)

-

Reactants: To a solution of this compound (1 mmol) in a suitable solvent such as ethanol (10 mL), add a β-ketoester (e.g., ethyl acetoacetate, 1 mmol) and ammonium (B1175870) acetate (B1210297) (2 mmol).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired pyridine derivative.

-

Characterization: Characterize the product using NMR, IR, and mass spectrometry.

Synthesis of Pyrimidines

Reaction with amidines or related compounds yields pyrimidine (B1678525) derivatives.

Experimental Protocol: Synthesis of a Substituted Pyrimidine

-

Reactants: Dissolve this compound (1 mmol) and a suitable amidine hydrochloride (e.g., acetamidine (B91507) hydrochloride, 1 mmol) in ethanol (15 mL).

-

Base: Add a base such as sodium ethoxide (1 mmol) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating until the reaction is complete as indicated by TLC.

-

Work-up: Neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and remove the solvent in vacuo.

-

Purification: Purify the crude product by recrystallization or column chromatography.

-

Characterization: Confirm the structure of the synthesized pyrimidine using appropriate spectroscopic methods.

Synthesis of 4H-Pyran-4-ones

Condensation with active methylene ketones can lead to the formation of 4H-pyran-4-one derivatives.

Experimental Protocol: Synthesis of a 4H-Pyran-4-one Derivative

-

Reactants: In a round-bottom flask, combine this compound (1 mmol) and an active methylene ketone (e.g., dimedone, 1 mmol) in a solvent like acetic acid (5 mL).

-

Catalyst: Add a catalytic amount of a Lewis acid (e.g., InCl₃) or a protic acid.

-

Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80 °C) for several hours.

-

Work-up: Cool the reaction mixture and pour it into ice water. Collect the precipitate by filtration.

-

Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol).

-

Characterization: Analyze the purified product by NMR, IR, and mass spectrometry.

Signaling Pathways and Biological Relevance

Currently, there is no specific signaling pathway in which this compound has been identified as a direct modulator. Its primary relevance in drug development is as a versatile building block for the synthesis of biologically active heterocyclic compounds. The resulting molecules, such as substituted pyridines and pyrimidines, are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in various cellular signaling cascades.

Logical Relationship of Synthetic Utility

Caption: Role as a synthetic building block.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, owing to the presence of both nucleophilic and electrophilic centers within its structure. The high electron density at the β-carbon allows for facile reactions with a variety of electrophiles, while the electrophilic nature of the α-carbon and the carbonyl carbon enables reactions with a broad range of nucleophiles. This dual reactivity has been effectively harnessed for the construction of complex heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug development. The detailed understanding of its reactivity, as outlined in this guide, is crucial for the continued development of novel synthetic methodologies and the discovery of new therapeutic agents.

Theoretical Insights into the Reactivity of Ethyl 3-(dimethylamino)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(dimethylamino)acrylate, a key building block in organic synthesis, exhibits a rich and varied reactivity profile owing to the synergistic interplay of its enamine and acrylate (B77674) functionalities. This technical guide provides an in-depth exploration of the theoretical underpinnings of its reactivity, supported by computational studies on analogous systems and detailed experimental protocols for its key transformations. Understanding the electronic structure and reaction mechanisms of this versatile molecule is paramount for its effective utilization in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Theoretical Studies on Reactivity

The reactivity of this compound is governed by the electron-donating dimethylamino group, which significantly influences the electronic distribution across the acrylate backbone. This results in a nucleophilic β-carbon and an electrophilic carbonyl carbon, making the molecule susceptible to attack by both electrophiles and nucleophiles.

Frontier Molecular Orbital (FMO) Analysis

For enaminones, the HOMO is typically localized on the enamine moiety, specifically having a large coefficient on the β-carbon and the nitrogen atom. This high-energy HOMO makes the β-carbon a prime target for electrophilic attack. Conversely, the LUMO is generally centered on the α,β-unsaturated carbonyl system, with a significant coefficient on the β-carbon and the carbonyl carbon, rendering these sites susceptible to nucleophilic attack.

A conceptual diagram illustrating the expected Frontier Molecular Orbitals of this compound is presented below.

Caption: Conceptual Frontier Molecular Orbitals of this compound.

Density Functional Theory (DFT) Studies on Analogous Systems

DFT calculations on related enaminones and acrylates provide valuable insights into their geometric and electronic properties. For instance, a study on ethyl 2-cyano-3-N,N-dimethylamino acrylate revealed the existence of stable s-cis and s-trans isomers, with the s-cis conformer being more stable. This suggests that this compound likely also exists in equilibrium between these two conformations, which can influence its reactivity in sterically demanding reactions.

DFT studies on the mechanism of 1,3-dipolar cycloaddition reactions of enaminones with nitrilimines have shown that these reactions proceed via a concerted, asynchronous mechanism.[3] The regioselectivity is often controlled by the electronic and steric properties of both the enaminone and the dipole.

Key Reactions and Mechanisms

This compound participates in a variety of important organic transformations, including cycloadditions, Michael additions, and reactions leading to the formation of heterocyclic compounds.

Cycloaddition Reactions

Enaminones are excellent partners in cycloaddition reactions, acting as electron-rich dienophiles or dipolarophiles. These reactions are powerful tools for the construction of complex cyclic and heterocyclic systems.

While acting as a diene is less common for simple enaminones, they readily participate as dienophiles in Diels-Alder reactions with electron-deficient dienes. The electron-donating dimethylamino group activates the double bond for reaction.

A general workflow for a Diels-Alder reaction involving an enaminone is depicted below.

Caption: Generalized workflow for a Diels-Alder reaction.

Michael Addition Reactions

The electron-rich β-carbon of this compound makes it an excellent Michael acceptor for a wide range of nucleophiles. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation.

A proposed mechanism for the base-catalyzed Michael addition of a nucleophile to this compound is shown below.

Caption: Mechanism of the Michael addition reaction.

Synthesis of Heterocycles

This compound is a versatile precursor for the synthesis of various heterocyclic compounds, such as pyridines and pyrimidines. These reactions often proceed through a sequence of Michael addition followed by intramolecular cyclization and elimination of dimethylamine.

Quantitative Data

While specific quantitative theoretical data for this compound is limited, the following table summarizes key properties derived from computational studies on analogous enaminones and from experimental observations.

| Property | Value / Observation | Source / Inference |

| HOMO Energy | Relatively high | Inferred from general enaminone FMO studies[1][2] |

| LUMO Energy | Relatively low | Inferred from general enaminone FMO studies[1][2] |

| HOMO-LUMO Gap | Small, indicating high reactivity | Inferred from general enaminone FMO studies[1][2] |

| Most Nucleophilic Center | β-Carbon | Inferred from FMO analysis and experimental reactivity |

| Most Electrophilic Centers | Carbonyl Carbon, β-Carbon | Inferred from resonance structures and experimental reactivity |

| Stable Conformations | s-cis and s-trans isomers likely exist | Based on DFT studies of similar acrylates |

Experimental Protocols

The following are representative experimental protocols for key reactions involving enaminones and acrylates, providing a practical guide for their application in synthesis.

General Procedure for Michael Addition of Thiols to Ethyl Acrylate

This protocol describes a general method for the conjugate addition of thiols to ethyl acrylate, a reaction analogous to the Michael addition to this compound.

Materials:

-

Ethyl acrylate

-

Thiol (e.g., thiophenol)

-

Base catalyst (e.g., triethylamine)

-

Solvent (e.g., dichloromethane)

Procedure:

-

To a solution of ethyl acrylate (1.0 eq) and the thiol (1.1 eq) in the chosen solvent, add the base catalyst (0.1 eq) at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

General Procedure for the Synthesis of Pyridines from Enaminones

This protocol outlines a general approach to the synthesis of substituted pyridines using an enaminone as a key intermediate.

Materials:

-

β-Ketoester or 1,3-diketone

-

Amine (e.g., ammonium (B1175870) acetate)

-

α,β-Unsaturated aldehyde or ketone

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

In a round-bottom flask, dissolve the β-ketoester or 1,3-diketone and the α,β-unsaturated aldehyde or ketone in the chosen solvent.

-

Add the amine source to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the pyridine (B92270) derivative.

Conclusion

This compound is a highly versatile and reactive molecule with significant potential in organic synthesis. Its unique electronic properties, characterized by a nucleophilic β-carbon and electrophilic centers, allow it to participate in a wide array of chemical transformations. This guide has provided a theoretical framework for understanding its reactivity, supported by computational insights from related systems and practical experimental guidance. A deeper understanding of the principles outlined herein will undoubtedly facilitate the continued development of novel synthetic methodologies and the efficient construction of complex molecular architectures for applications in drug discovery and materials science.

References

Solubility Profile of Ethyl 3-(dimethylamino)acrylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 3-(dimethylamino)acrylate, a key intermediate in various synthetic processes. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on providing a robust experimental protocol for determining its solubility in common organic solvents. This allows researchers to generate precise data tailored to their specific laboratory conditions and needs.

Introduction

This compound (CAS No. 924-99-2) is a versatile organic compound utilized in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its solubility is a critical parameter for reaction kinetics, purification processes such as crystallization, and formulation development. This guide addresses the solubility of this compound in organic solvents, offering a detailed methodology for its determination. While it is generally known to be soluble in organic solvents, specific quantitative data is scarce.[2] A notable exception is its solubility in water, which is reported to be 90 g/L at 25 °C.[2][3][4][5][6][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for designing and interpreting solubility experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₁₃NO₂ | [9] |

| Molecular Weight | 143.18 g/mol | [1][9] |

| Appearance | Clear yellow to light orange liquid | [2][10] |

| Melting Point | 17-18 °C | [3][5] |

| Boiling Point | 118-121 °C (at 7.5 mmHg) | [3] |

| Density | Approximately 1.0 g/cm³ | [3][5] |

| Refractive Index | 1.5105 to 1.5125 (at 20°C) | [3][5][10] |

| Water Solubility | 90 g/L (at 25 °C) | [2][3][4][5][6][7][8] |

Quantitative Solubility Data in Organic Solvents

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not widely available in peer-reviewed literature or chemical databases. To address this, the following section provides a detailed experimental protocol for researchers to determine these values. The data, once generated, can be compiled in a format similar to Table 2 for comparative analysis.

Table 2: Template for Recording Experimentally Determined Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | ||

| Ethanol | ||

| Acetone | ||

| Ethyl Acetate | ||

| Dichloromethane | ||

| Toluene | ||

| Other (specify) |

Experimental Protocol for Solubility Determination